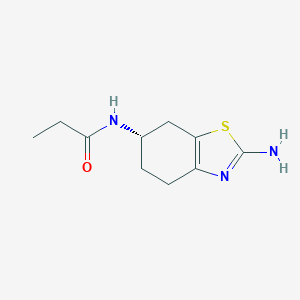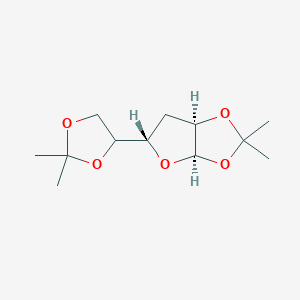
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
Overview
Description
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is a versatile carbohydrate derivative widely used in the biomedical industry . It plays a crucial role in the development of pharmaceuticals targeting various diseases and disorders, including diabetes, cancer, and viral infections .
Synthesis Analysis
The synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves several steps . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .Molecular Structure Analysis
The molecular formula of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is C12H20O5 . It contains total 39 bond(s); 19 non-H bond(s), 1 rotatable bond(s), 3 five-membered ring(s), 1 eight-membered ring(s), 5 ether(s) (aliphatic), and 1 Oxolane(s) .Chemical Reactions Analysis
The 3-OH group of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.29 . It has an optical activity of [α]20/D −11.5±1°, c = 5% in ethanol . The melting point is 110-111 °C (lit.) .Scientific Research Applications
Chemical Synthesis
This compound is used as a starting material in chemical synthesis . It’s an important protected derivative of glucose, where the 3-OH group can be directly manipulated . The 5,6-O-isopropylidene protection is selectively cleavable .
Preparation of Biologically Active Compounds
It can be used to prepare biologically active compounds such as L-acovenose and 6-deoxy-L-idose . These compounds have potential applications in various biological and pharmacological research.
Preparation of Carbanucleoside Enantiomers
Carbanucleoside enantiomers can be synthesized using this compound . Carbanucleosides are analogs of nucleosides and have potential applications in antiviral and anticancer therapies.
Vinyl Ether-based Chiral Carbohydrate Synthon
This compound can react with acetylene using superbase catalytic systems to produce vinyl ether-based chiral carbohydrate synthons . These synthons can be used as building blocks in the synthesis of complex molecules.
Preparation of Tosylated Glucofuranose Derivative
It can be used to prepare 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose . This derivative has potential applications in the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials, or for the preparation of bioactive glycoconjugates .
Research and Development of Pharmacological Substances
This compound finds its primary utility within the research and development of diverse pharmacological substances, encompassing antiviral and antitumor compounds .
Mechanism of Action
Target of Action
It’s known that this compound is an important protected derivative of glucose .
Mode of Action
The 3-OH group of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This allows for specific interactions with its targets.
Biochemical Pathways
The oxidation and reduction of the 3-oh group lead to an allofuranose derivative , which may have implications in various biochemical pathways.
Result of Action
It’s known that this compound can be used as a starting material to prepare biologically active l-acovenose, 6-deoxy-l-idose, and carbanucleoside enantiomers .
Future Directions
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is utilized in the synthesis of novel drugs targeting specific receptors within the human body, aiding in the management of metabolic disorders and potentially offering therapeutic benefits against certain types of cancer . This suggests that the compound may have significant potential in future pharmaceutical research and development.
properties
IUPAC Name |
(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3/t7-,8+,9?,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRBVFGAWFTRW-LBTMZUADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541814 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | |
CAS RN |
2774-29-0 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)


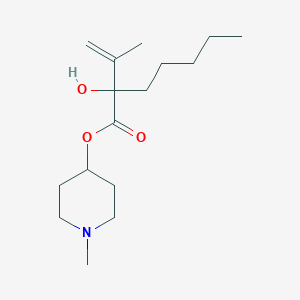
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
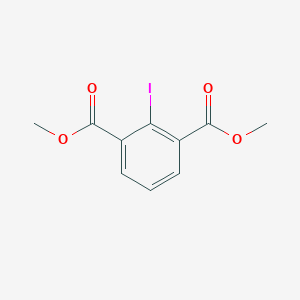
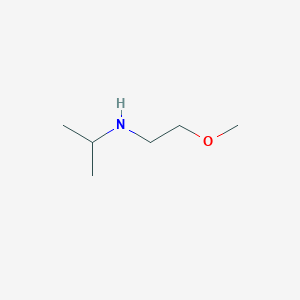
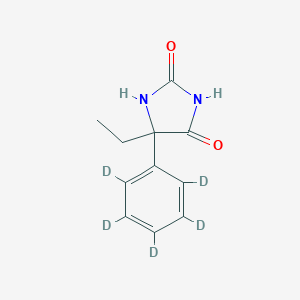
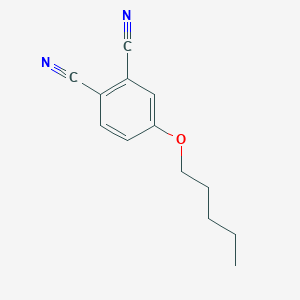
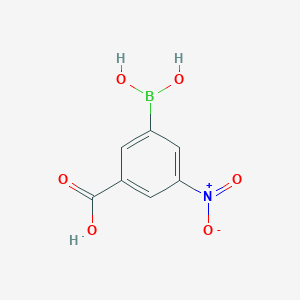

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
